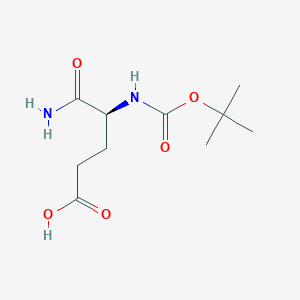
Boc-Glu-NH2
Vue d'ensemble
Description
Boc-Glu-NH2, also known as na-T-boc-L-isoglutamine or Boc-L-Glu-NH2, is a type of compound that is often used in research . It has a molecular formula of C10H18N2O5 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-Glu-NH2, is typically conducted under either aqueous or anhydrous conditions. This process involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Applications De Recherche Scientifique
Investigation of Protein-Protein Interactions
- Application : BADG is used to unravel the complex binding mechanisms between proteins, enzymes, and small molecules .
- Methods : The peptide forms hydrogen bonds with a diverse array of substrates. Its amide group enables covalent bonding with multiple substrates .
- Results : This has proven invaluable in understanding the interactions between different proteins and how they function together .
Elucidation of Enzyme-Substrate Interactions
- Application : BADG is used to study the interactions between enzymes and their substrates .
- Methods : The peptide’s substrate-binding ability is leveraged to study these interactions .
- Results : This has facilitated a deeper understanding of how enzymes interact with their substrates .
Exploration of Protein-Ligand Interactions
- Application : BADG is used to investigate protein-ligand interactions .
- Methods : The peptide’s ability to bind to an extensive range of substrates is utilized in these studies .
- Results : This has helped in the exploration of how proteins interact with various ligands .
I also found information about the use of Boc-protection in the synthesis of peptides and amino acids . This might not be directly related to “Boc-Glu-NH2”, but it could provide some insight into its potential applications.
Boc-Protection of Hydrazines and Amines
- Application : The Boc group is frequently used for the protection of NH2 groups in different applications, including peptide and amino acid synthesis .
- Methods : A new efficient technique for Boc introduction into hydrazines and amines is reported. The substrate is stirred in molten di-(tert-butyl)dicarbonate without any solvent .
- Results : This method requires neither DMAP nor other catalysts and demonstrates the scope of the method using several hydrazines and amines .
Structure and Function of Proteins
- Application : BADG is used to delve into the structure and function of proteins .
- Methods : Scientists employ this peptide to scrutinize the impact of various modifications on the structural and functional aspects of proteins .
- Results : This has illuminated vital insights into how proteins work and how they can be modified .
Boc-Protection of Amines
- Application : The Boc group is frequently used for the protection of NH2 groups in different applications .
- Methods : A new efficient technique for Boc introduction into amines is reported. The substrate is stirred in molten di-(tert-butyl)dicarbonate without any solvent .
- Results : This method requires neither DMAP nor other catalysts and demonstrates the scope of the method using several amines .
Detection of β-glucuronidase activity
- Application : β-glucuronidase (β-GLU) is a hydrolase widely distributed in mammalian tissues, body fluids, and microbiota. Abnormal changes of β-GLU activity are often correlated with the occurrence of diseases and deterioration of water quality .
- Methods : The general principle of β-GLU activity detection is based on the property variation of substrates or products when the specific catalysis reaction occurs. These properties include optical (e.g., colorimetric or fluorescent) and electrochemical (e.g., current intensity) .
- Results : Detection of β-GLU activity is of significance not only in screening tumor lesions, but also in the monitoring of microbiological quality of water sources .
Preparation of high affinity polo-like kinase 1 polo-box domain-binding peptide macrocycles
- Application : A new orthogonally protected glutamic acid analog was used in the preparation of high affinity polo-like kinase 1 polo-box domain-binding peptide macrocycles .
- Methods : The new glutamic acid-based amino acid analog introduces additional hydrogen-bonding interactions not found in the open-chain linear parent peptide .
- Results : This new amino acid analog represents the first example of extremely high affinity ligands where access to the cryptic pocket from the pT-2 position is made possible with a residue that is not based on histidine .
Safety And Hazards
When handling Boc-Glu-NH2, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Orientations Futures
Propriétés
IUPAC Name |
(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



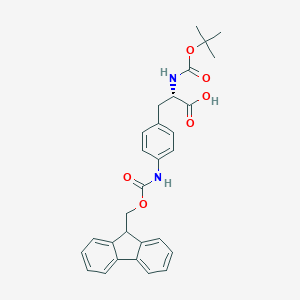
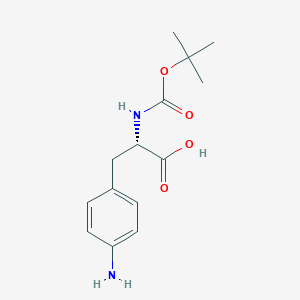
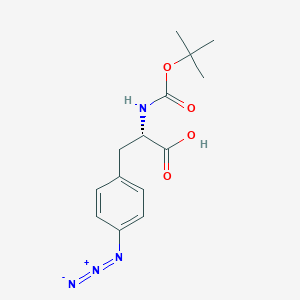
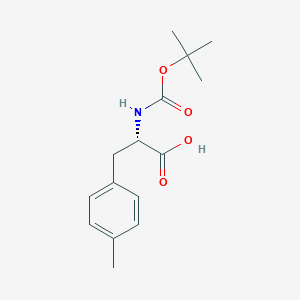
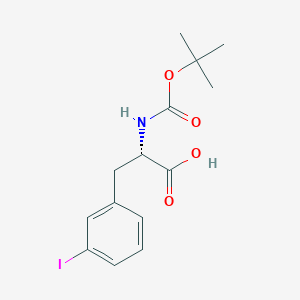
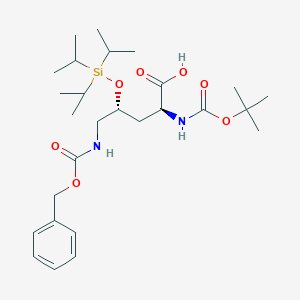
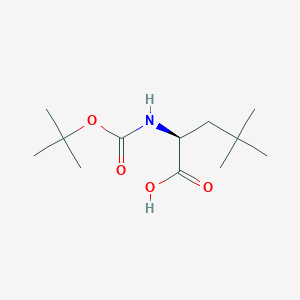
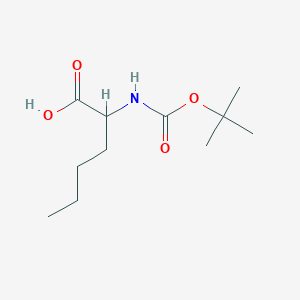

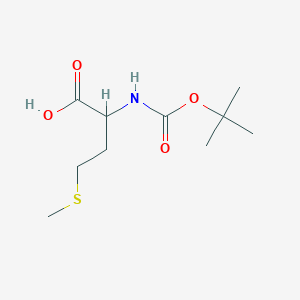
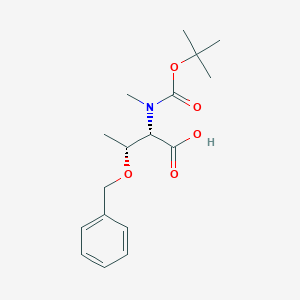
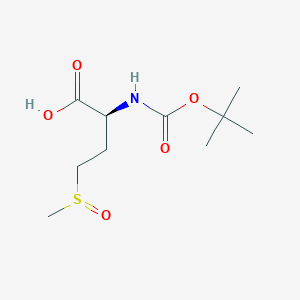
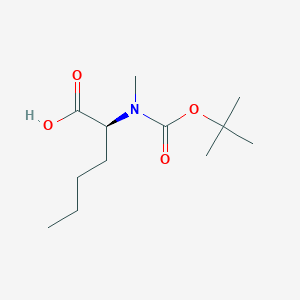
![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)